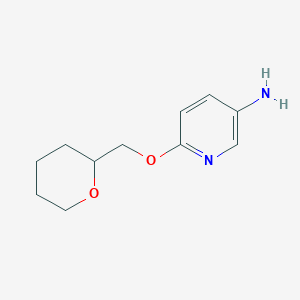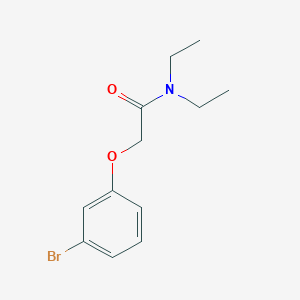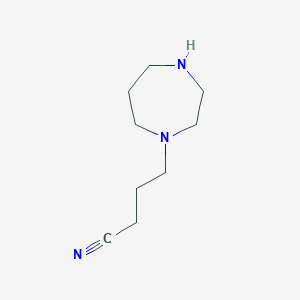
4-(1,4-Diazepan-1-YL)butanenitrile
説明
4-(1,4-Diazepan-1-YL)butanenitrile is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 . It is a member of the 1,4-diazepane family .
Synthesis Analysis
The synthesis of 1,4-diazepanes, such as this compound, has been a topic of interest in the scientific community . A common method involves enzymatic intramolecular asymmetric reductive amination . This process uses enantiocomplementary imine reductases (IREDs) to produce chiral 1,4-diazepanes .Molecular Structure Analysis
The molecular structure of this compound is based on a 1,4-diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . The butanenitrile group is attached to one of the nitrogen atoms in the ring .作用機序
Target of Action
The primary target of 4-(1,4-Diazepan-1-YL)butanenitrile is the gamma-aminobutyric acid (GABA) neurotransmitter . GABA is a neurotransmitter in the central nervous system (CNS) that regulates brain activity by increasing or decreasing the excitability of neurons .
Mode of Action
This compound interacts with its target, the GABA neurotransmitter, to mediate its actions. This interaction enhances the activity of GABA, leading to anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .
Biochemical Pathways
The compound affects the biochemical pathways involving the GABA neurotransmitter. By enhancing the activity of GABA, it influences various downstream effects, including the reduction of anxiety, the management of seizures, and the treatment of alcohol withdrawal syndrome .
Pharmacokinetics
It is known that similar compounds, such as diazepam, have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . The action of these compounds is further prolonged by the even longer half-life of their principal active metabolites .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of anxiety, the management of seizures, and the treatment of alcohol withdrawal syndrome . These effects are achieved through the enhancement of GABA activity, leading to a decrease in neuronal excitability .
実験室実験の利点と制限
One of the main advantages of using 4-(1,4-Diazepan-1-YL)butanenitrile in lab experiments is its ability to selectively modulate the activity of GABA receptors. This makes it a potentially valuable tool for studying the role of GABA receptors in various physiological processes. However, there are also some limitations to using this compound in lab experiments. These include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are a number of future directions for research on 4-(1,4-Diazepan-1-YL)butanenitrile. These include further studies on its mechanism of action and its potential use in the treatment of various neurological disorders. Additionally, there is a need for further research on the toxicity and safety of this compound, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has a range of interesting biochemical and physiological effects, including its ability to modulate the activity of GABA receptors. While there are some limitations to using this compound in lab experiments, it remains a potentially valuable tool for studying the role of GABA receptors in various physiological processes. There are also a number of future directions for research on this compound, including further studies on its mechanism of action and its potential use in the treatment of various neurological disorders.
科学的研究の応用
4-(1,4-Diazepan-1-YL)butanenitrile has been extensively studied for its potential use in scientific research. It has been found to have a range of interesting biochemical and physiological effects, including its ability to modulate the activity of GABA receptors. This makes it a potentially valuable tool for studying the role of GABA receptors in various physiological processes.
特性
IUPAC Name |
4-(1,4-diazepan-1-yl)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c10-4-1-2-7-12-8-3-5-11-6-9-12/h11H,1-3,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZGGZGHCFKXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



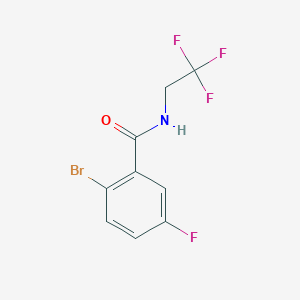
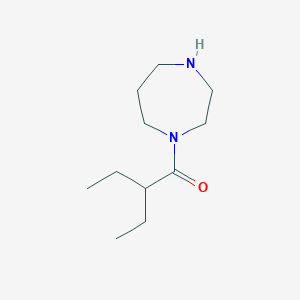
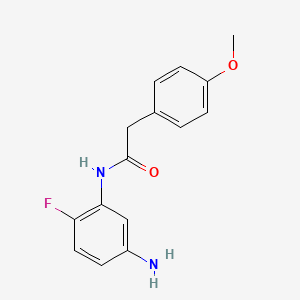
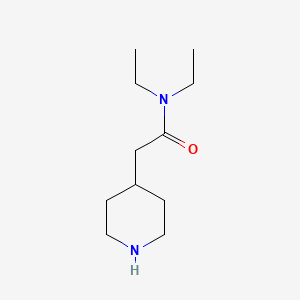
![1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B3072401.png)

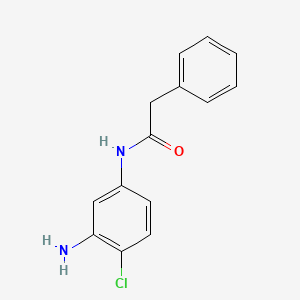
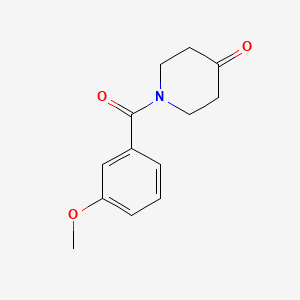

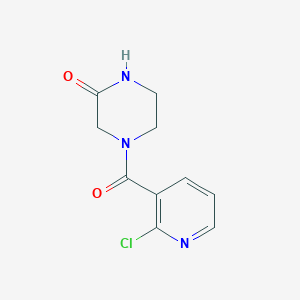
![1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine](/img/structure/B3072454.png)
